Bucrilate

Tissue adhesive Cyanoacrylate homolog series Biocompatibility

Bucrilate (isobutyl 2-cyanoacrylate, IBCA) is a liquid cyanoacrylate monomer tissue adhesive that rapidly polymerizes upon contact with moisture or biological fluids to form a strong, biodegradable adhesive bond. As a long-chain alkyl cyanoacrylate, it exhibits slow degradation and minimal toxic effects compared to short-chain homologs such as methyl-2-cyanoacrylate and ethyl-2-cyanoacrylate.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1069-55-2
Cat. No. B091031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucrilate
CAS1069-55-2
Synonymsalpha-Cyanoacrylate, Isobutyl
Bucrilate
Bucrylate
Cyanoacrylate, Isobutyl
Isobutyl 2 cyanoacrylate
Isobutyl alpha Cyanoacrylate
Isobutyl alpha-Cyanoacrylate
Isobutyl Cyanoacrylate
Isobutyl-2-cyanoacrylate
Isobutylcyanoacrylate
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(=C)C#N
InChIInChI=1S/C8H11NO2/c1-6(2)5-11-8(10)7(3)4-9/h6H,3,5H2,1-2H3
InChIKeyQRWOVIRDHQJFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucrilate (CAS 1069-55-2) Tissue Adhesive Specifications and Supply Information


Bucrilate (isobutyl 2-cyanoacrylate, IBCA) is a liquid cyanoacrylate monomer tissue adhesive that rapidly polymerizes upon contact with moisture or biological fluids to form a strong, biodegradable adhesive bond [1]. As a long-chain alkyl cyanoacrylate, it exhibits slow degradation and minimal toxic effects compared to short-chain homologs such as methyl-2-cyanoacrylate and ethyl-2-cyanoacrylate [2]. The compound is a structural isomer of n-butyl cyanoacrylate (NBCA) but possesses distinct physical properties including viscosity of 2.0 cP, density of 0.99 g/cm³, and heat of polymerization of 66.9 kJ/mol [1]. Bucrilate is recognized in the MeSH database as a cyanoacrylate tissue adhesive indicated for surgical wound closure and for occluding blood vessels supplying neoplastic or diseased tissue [3].

Why Bucrilate (Isobutyl Cyanoacrylate) Cannot Be Interchanged with Generic n-Butyl Cyanoacrylate


Despite sharing the same molecular formula (C₈H₁₁NO₂), Bucrilate (isobutyl cyanoacrylate) and n-butyl cyanoacrylate (NBCA, Enbucrilate, Histoacryl®) are structural isomers with distinct branching in the alkyl ester side chain that meaningfully alters their physicochemical and biological performance. The branched isobutyl ester of Bucrilate confers differential bonding characteristics to bone in aqueous environments compared to linear-chain alternatives [1]. In comparative polymerization studies, NBCA demonstrates demonstrably faster polymerization than IBCA in static plasma in vitro, though in vivo intraarterial injections show no significant difference in polymerization times [2]. Additionally, the branching structure of Bucrilate has been specifically exploited for the synthesis of poly(isobutyl cyanoacrylate) nanoparticles as pharmaceutic aids for controlled-release drug delivery—an application not identically transferable to linear n-butyl analogs [3]. Generic substitution without accounting for these structural and performance differences may compromise experimental reproducibility and intended application outcomes.

Bucrilate (Isobutyl Cyanoacrylate) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Bucrilate vs. n-Butyl Cyanoacrylate: Comparative Biodegradation and Toxicity Profile

Bucrilate (isobutyl cyanoacrylate) exhibits a biodegradation and toxicity profile comparable to n-butyl cyanoacrylate (NBCA), with both long-chain homologs demonstrating slow degradation and minimal toxic effects, in contrast to short-chain methyl-2-cyanoacrylate and ethyl-2-cyanoacrylate which liberate formaldehyde and exhibit significant toxicity [1]. This class-level profile distinguishes Bucrilate from shorter-chain alternatives that remain commercially available but are unsuitable for direct tissue application. The structural isomerism between isobutyl and n-butyl cyanoacrylate does not alter the fundamental long-chain safety profile relative to short-chain comparators [1].

Tissue adhesive Cyanoacrylate homolog series Biocompatibility

Bucrilate Bone Bonding Strength: Quantitative Comparison with Methoxyethyl and Isoamyl Cyanoacrylates

In space-filling bone adhesive applications, Bucrilate (isobutyl cyanoacrylate) achieves a bond strength of 0.37 MPa, which is not significantly different from methoxyethyl cyanoacrylate at 0.33 MPa, but significantly higher (p < 0.05) than isoamyl cyanoacrylate at 0.13 MPa [1]. This places Bucrilate in the higher-performance tier among alkyl cyanoacrylates evaluated for bone bonding under identical experimental conditions. An independent study reported that the tensile strength of the isobutyl-2-cyanoacrylate bond to bone reached 8.33 ± 0.41 MPa, exceeding ethyl-2-cyanoacrylate at 5.74 ± 0.62 MPa and methyl-2-cyanoacrylate at 4.31 ± 0.88 MPa [2].

Bone adhesive Orthopedic research Hard tissue bonding

Bucrilate vs. n-Butyl Cyanoacrylate: In Vivo Polymerization Time Equivalence for Intravascular Applications

In a direct head-to-head comparative study evaluating n-butyl 2-cyanoacrylate (NBCA, Histoacryl Blue) as a substitute for IBCA (Bucrilate), intraarterial injections into the internal carotid artery of pigs demonstrated no significant difference in in vivo polymerization times between the two compounds [1]. In contrast, in vitro polymerization in static plasma showed that NBCA polymerized demonstrably faster than IBCA, indicating that the in vitro kinetic difference does not translate to in vivo performance [1]. Both glues exhibited similar histopathologic reactions with acute vasculitis progressing to chronic granulomatous inflammation after approximately one month, and both showed comparable patterns of extravascular extrusion and vessel recanalization [1].

Interventional neuroradiology Embolization Vascular occlusion

Bucrilate Tendon Repair Strength: Quantitative Comparison with Suture Techniques

In a rabbit Achilles tendon repair model, Bucrilate (isobutyl cyanoacrylate, ICA) applied alone achieved a mean breaking strength of 9.03 N, compared to 12.9 N for 4-0 silk Kessler suture alone, 23.0 N for Kessler suture plus three simple stitches, and 317 N for intact tendon baseline [1]. Notably, the combination of ICA adhesive with Kessler suture plus three simple stitches produced a mean breaking strength of 40.2 N—significantly exceeding either adhesive alone or suture alone [1]. The study concluded that ICA alone exhibits reasonable in vitro strength and, when used adjunctively with suture, provides a stronger initial repair than either modality individually [1].

Soft tissue adhesive Tendon repair Surgical adhesive

Bucrilate Physical Properties: Viscosity and Polymerization Heat for Formulation Control

Bucrilate (isobutyl cyanoacrylate) exhibits a viscosity of 2.0 cP, density of 0.99 g/cm³, refractive index (nD²⁰) of 1.4352, and heat of polymerization of 66.9 kJ/mol [1]. These physical parameters directly govern handling characteristics, wetting behavior, and thermal management during exothermic polymerization—factors critical for formulation scientists and device manufacturers. While direct comparator viscosity data for n-butyl cyanoacrylate monomer are not uniformly available in primary literature, the branched isobutyl ester structure confers distinct rheological and wetting properties compared to linear alkyl cyanoacrylates . The boiling point of 170 °C (at standard pressure) and melting point below 25 °C [2] establish Bucrilate as a liquid monomer at room temperature, suitable for ambient-condition application without pre-warming.

Physical chemistry Formulation science Polymer characterization

Bucrilate (Isobutyl Cyanoacrylate) Evidence-Backed Research and Industrial Application Scenarios


Bone Adhesive Research Requiring Superior Bond Strength Over Short-Chain Cyanoacrylates

Researchers investigating hard tissue adhesives for orthopedic, dental, or maxillofacial applications should prioritize Bucrilate over methyl-2-cyanoacrylate or ethyl-2-cyanoacrylate based on demonstrated tensile bond strength to bone of 8.33 ± 0.41 MPa—a 45% improvement over ethyl cyanoacrylate (5.74 ± 0.62 MPa) and a 93% improvement over methyl cyanoacrylate (4.31 ± 0.88 MPa) [5]. In space-filling bone adhesive models, Bucrilate achieves 0.37 MPa bond strength, significantly exceeding isoamyl cyanoacrylate at 0.13 MPa (p < 0.05) [5]. The compound's demonstrated bond durability in aqueous environments supports its selection for in vivo bone adhesion studies where intermediate-term fixation is required and where moisture tolerance is critical to experimental success [6].

Interventional Neuroradiology Embolization Where IBCA Reference Data Must Be Clinically Translatable

For interventional neuroradiology researchers and clinicians performing endovascular embolization of arteriovenous malformations, Bucrilate (IBCA) and n-butyl cyanoacrylate (NBCA, Histoacryl®) have been demonstrated in a direct head-to-head porcine model to produce equivalent in vivo polymerization times after intraarterial injection, with comparable histopathologic reactions over 60 days [5]. This evidence is particularly valuable for researchers interpreting historical IBCA literature: findings derived from Bucrilate studies remain directly applicable to current clinical practice using NBCA, as the two structural isomers exhibit indistinguishable in vivo embolization behavior despite in vitro kinetic differences [5]. Given that IBCA manufacturing has been discontinued, this evidence-based equivalence supports the scientific continuity between legacy IBCA research and contemporary NBCA clinical applications.

Controlled-Release Nanoparticle Drug Delivery System Development

Bucrilate is uniquely documented as a precursor monomer for the synthesis of poly(isobutyl cyanoacrylate) (PIBCA) nanoparticles specifically developed as magnetic drug carriers for controlled-release pharmaceutic applications [5]. The branched isobutyl ester structure of Bucrilate confers polymerization characteristics that have been systematically exploited for nanoparticle engineering—an application that has been explicitly studied and documented for the isobutyl homolog but is not identically transferable to linear n-butyl cyanoacrylate without reformulation validation [5]. Procurement of Bucrilate for nanoparticle drug delivery research is justified by the existence of established synthetic protocols and characterization data specifically for PIBCA-based nanocarrier systems.

Oral Surgery and Dental Research Requiring Mucosal Surface Adhesion

Bucrilate has been extensively evaluated in oral surgery applications, including as a hemostatic agent, periodontal dressing, and wound protectant for extraction sites and mucosal ulcers [5]. Clinical data from 109 patients involving 296 applications of isobutyl cyanoacrylate oral spray revealed no undesirable systemic effects, supporting its safety profile for oral mucosal applications when appropriate protective measures are employed [5]. Comparative studies indicate that isobutyl cyanoacrylate forms strong, durable bonds to dental hard tissues (enamel and dentin) and provides effective marginal sealing in cavity liner applications [6]. The compound's bacteriostatic activity, documented in class-level cyanoacrylate reviews, provides an additional rationale for its use in oral wound management where microbial contamination is a clinical concern [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucrilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.